

Evobrutinib pharmacokinetics in renal impairment

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Compound Focus: Evobrutinib

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Evobrutinib Excretion and Metabolism

The table below summarizes the key findings from a human mass balance study, which are critical for understanding the drug's handling by the body [1] [2].

Parameter	Findings
Dose	Single 75 mg oral dose containing ~3.6 MBq ¹⁴ C-evobrutinib [1].
Recovery	91.6% of the administered radioactive dose recovered within 168 hours [1].
Primary Route	Feces (mean 71.0%) [1] [2].
Secondary Route	Urine (mean 20.6%) [1] [2].
Unchanged Drug in Excreta	None detected; evobrutinib is extensively metabolized before excretion [1].
Major Metabolite in Plasma	M463-2 (MSC2430422); classified as a major metabolite per FDA and EMA guidelines [1].

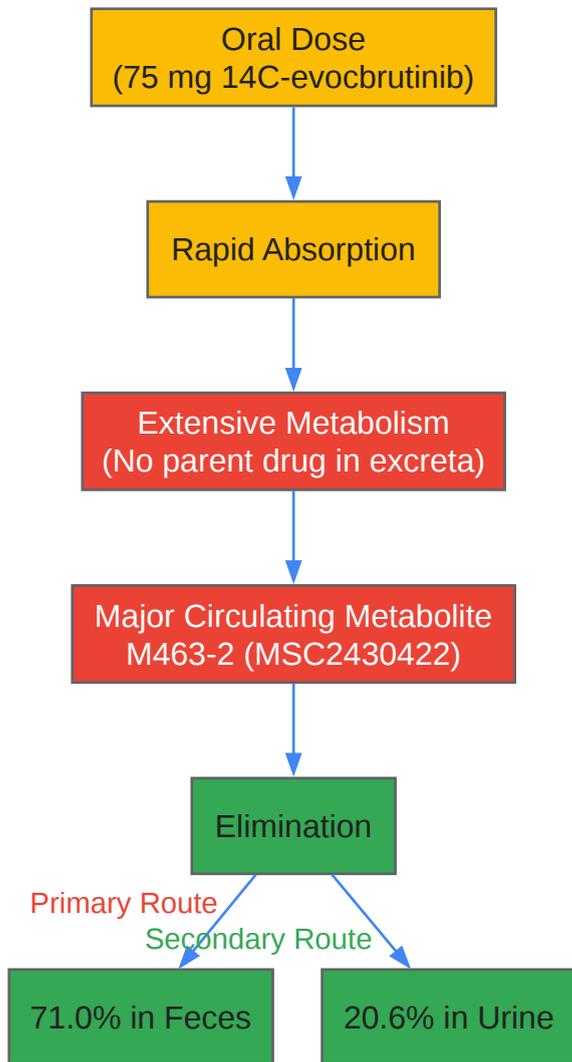
Experimental Protocol: Mass Balance Study

This methodology is a standard approach for understanding a drug's absorption, metabolism, and excretion profile [1].

- **Study Design:** Phase I, open-label, single-dose study.
- **Participants:** Six healthy male participants, aged 18-55 years.
- **Intervention:** A single 75-mg oral dose of **evobrutinib** solution containing approximately 3.6 MBq of ¹⁴C-radiolabeled **evobrutinib**.
- **Data Collection:**
 - **Pharmacokinetics:** Serial blood samples were collected to determine the plasma PK of both **evobrutinib** and total drug-related radioactivity.
 - **Excretion:** Total urine and feces were collected for up to 168 hours (or longer if needed) to determine the rate and route of excretion.
 - **Metabolite Identification:** Plasma, urine, and feces samples were analyzed using advanced techniques to identify and quantify **evobrutinib** and its metabolites.
- **Key Endpoints:**
 - Cumulative recovery of radioactivity in urine and feces (mass balance).
 - Pharmacokinetic parameters for **evobrutinib** and total radioactivity.
 - Profiling and characterization of circulating metabolites.

Evobrutinib Metabolism and Excretion Workflow

The diagram below illustrates the journey of **evobrutinib** in the human body, from absorption to elimination, based on the mass balance study.



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Accessing Renal Impairment Study Data

A Phase I study (NCT03436394) specifically designed to "investigate the effect of renal impairment on the pharmacokinetics of **evobrutinib** compared to normal renal function" has been completed [3]. This study enrolled 31 participants with varying degrees of renal function [3].

- **Official Source:** For detailed results, you can search for the clinical trial record **NCT03436394** on clinicaltrials.gov or relevant regulatory databases.
- **Scientific Publications:** The findings may also be published in a peer-reviewed scientific journal, which would provide a full analysis and discussion.

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References

1. Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor: Mass ... [pmc.ncbi.nlm.nih.gov]
2. Evobrutinib, a covalent Bruton's tyrosine kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
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